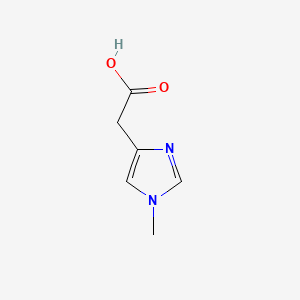

1-Methylimidazoleacetic acid

Description

2-(1-methyl-1H-imidazol-4-yl)acetic acid has been reported in Homo sapiens, Vitis vinifera, and other organisms with data available.

urinary metabolite of histamine & end product of histamine metabolism; RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylimidazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCKPJGJQOPTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35454-39-8 (hydrochloride) | |

| Record name | Methylimidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30180884 | |

| Record name | Methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility: Approx 10 mg/L in PBS /phosphate-buffered saline/ (pH 7.2); appeoxmately 10 mg/mL in DMSO; Approximately 2 mg/mL in ethanol, DMF /Methylimidazoleacetic acid, monohydrochloride/ | |

| Record name | Methylimidazoleacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

2625-49-2 | |

| Record name | 1-Methylimidazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2625-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylimidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2625-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLIMIDAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKP351892F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylimidazoleacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical and physical properties of 1-Methylimidazoleacetic acid

An In-depth Technical Guide to 1-Methylimidazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological relevance of this compound.

Core Chemical and Physical Properties

This compound, also known as 1-methyl-4-imidazoleacetic acid or tele-methylimidazoleacetic acid (t-MIAA), is a prominent metabolite of histamine (B1213489). Its quantification in biological fluids is a key indicator of histamine turnover and is utilized in the diagnosis of conditions such as mastocytosis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 140.14 g/mol | --INVALID-LINK-- |

| CAS Number | 2625-49-2 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Melting Point | 187-189 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 384.4 ± 17.0 °C | --INVALID-LINK--[1] |

| pKa (Predicted) | 3.44 ± 0.10 | --INVALID-LINK--[1] |

| Solubility (of Hydrochloride Salt) | DMSO: ~10 mg/mLPBS (pH 7.2): ~10 mg/mLEthanol: ~2 mg/mLDMF: ~2 mg/mL | --INVALID-LINK-- |

Spectral Data

| Spectrum Type | Data | Source |

| ¹H NMR (600 MHz, Water, pH 7.0) | δ (ppm): 7.89, 7.01, 3.73, 3.49 | --INVALID-LINK-- |

| ¹³C NMR (150 MHz, Water, pH 7.0) | δ (ppm): 139.43, 122.06, 37.84, 36.51 | --INVALID-LINK-- |

| GC-MS (Top 5 Peaks) | m/z: 95.0, 168.0, 197.0, 126.0, 123.0 | --INVALID-LINK-- |

Biological Significance and Signaling Pathways

This compound is the terminal metabolite of histamine in the central nervous system and a major metabolite in the periphery. Its formation is a crucial step in the deactivation of histamine.

Histamine Metabolism Pathway

The metabolic pathway from histidine to this compound involves a series of enzymatic reactions. This pathway is critical for regulating histamine levels in the body.

Biological Activity

While primarily considered an inactive metabolite, there is evidence to suggest that related imidazole (B134444) compounds, such as imidazole-4-acetic acid, act as agonists at GABA-A receptors.[2][3][4] Some sources also describe this compound as a GABA agonist, suggesting a potential, though likely weak, role in neurotransmission.[3]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Methodology:

-

N-Alkylation: 4(5)-Imidazoleacetic acid ethyl ester is dissolved in an aprotic polar solvent such as dimethylformamide (DMF). A slight molar excess of a suitable base (e.g., anhydrous potassium carbonate) is added, followed by the dropwise addition of a methylating agent (e.g., methyl iodide). The reaction is heated and monitored for completion using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The resulting crude ethyl 1-methyl-4-imidazoleacetate is then purified by silica (B1680970) gel column chromatography.

-

Ester Hydrolysis: The purified ester is dissolved in a mixture of water and a water-miscible solvent like methanol (B129727) or THF. An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

Isolation: The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a strong acid (e.g., hydrochloric acid), which causes the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Analytical Protocol: HPLC-MS/MS for Quantification in Urine

The quantification of this compound in urine is commonly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.[8][9]

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the samples to pellet any particulate matter.

-

Dilute an aliquot of the supernatant with a suitable solvent (e.g., mobile phase A or ultrapure water).

-

Add an internal standard (e.g., deuterated this compound) to all samples, calibrators, and quality controls.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid or formic acid).

-

Mobile Phase B: Acetonitrile with the same concentration of the additive as mobile phase A.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray ionization in positive mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for the protonated molecule [M+H]⁺, a transition could be m/z 141 -> 95.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the samples by interpolation from the calibration curve.

-

Analytical Protocol: GC-MS for Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, which requires a derivatization step to increase its volatility.[10][11]

Methodology:

-

Sample Preparation and Extraction:

-

For urine or other aqueous samples, perform an initial cleanup and concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The dried extract is derivatized to make the analyte volatile. A common method is silylation.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine (B92270) or acetonitrile.

-

Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Conditions:

-

GC System: A standard gas chromatograph.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. In SIM mode, characteristic ions of the derivatized this compound (e.g., its trimethylsilyl (B98337) derivative) are monitored to enhance sensitivity and selectivity.

-

-

Quantification:

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is carried through the entire sample preparation and analysis process.

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

-

References

- 1. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

The Role of 1-Methylimidazoleacetic Acid as a GABA Agonist: A Critical Evaluation and Technical Guide to the GABAergic Activity of Imidazoleacetic Acid

A comprehensive review of the scientific literature reveals no direct evidence to support the classification of 1-Methylimidazoleacetic acid (1-MIAA), a primary metabolite of histamine (B1213489), as a γ-aminobutyric acid (GABA) agonist. The prevailing research indicates that this role is instead fulfilled by a related, yet structurally distinct, molecule: Imidazoleacetic acid (IAA) . This guide will first address the lack of evidence for 1-MIAA's direct GABAergic activity and then provide an in-depth technical overview of the established role of IAA as a GABA receptor agonist, intended for researchers, scientists, and drug development professionals.

This compound (1-MIAA): An Absence of Evidence

Despite some database entries suggesting a role for this compound (also known as tele-Methylimidazoleacetic acid or t-MIAA) as a GABA agonist, a thorough examination of primary scientific literature does not substantiate this claim. 1-MIAA is consistently identified as the major end-product of histamine metabolism in the brain.[1] The metabolic pathway involves the methylation of histamine to tele-methylhistamine, which is then oxidized to form 1-MIAA.[1] While this pathway is well-documented, studies investigating the direct interaction of 1-MIAA with GABA receptors are conspicuously absent.

The likely source of confusion stems from the proven GABAergic activity of Imidazoleacetic acid (IAA), a compound that differs from 1-MIAA by the absence of a methyl group on the imidazole (B134444) ring.

Imidazoleacetic Acid (IAA): An Endogenous GABA Receptor Agonist

Imidazoleacetic acid is recognized as an agonist at GABAᴀ receptors.[2] It is an endogenous molecule found in the brain and can be formed from histamine via an alternative metabolic pathway, particularly when the primary methylation pathway is inhibited.[3]

Quantitative Analysis of GABA Receptor Interaction

While extensive quantitative data for Imidazoleacetic acid is not as abundant as for synthetic GABA agonists, it is established as a specific agonist at GABAᴀ receptors. The following table summarizes the available data, which will be expanded as more research becomes available.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| Imidazoleacetic acid | GABAᴀ | Electrophysiology (frog spinal cord) | - | - | [2] |

| GABA (Reference) | GABAᴀ | Electrophysiology (HEK293 cells) | EC₅₀ | 12.2 | [4] |

| GABA (Reference) | GABAᴀ | Label-free Epic assay (IMR-32 cells) | EC₅₀ | 2.94 | [5] |

| Muscimol (Reference) | GABAᴀ | Label-free Epic assay (IMR-32 cells) | EC₅₀ | 2.04 | [5] |

Further research is required to populate this table with specific Ki, IC₅₀, and EC₅₀ values for Imidazoleacetic acid across various GABAᴀ receptor subunit compositions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like Imidazoleacetic acid with GABA receptors.

Radioligand Binding Assay for GABAᴀ Receptors

This protocol is adapted from established methods for determining the binding affinity of an unlabeled compound by its ability to compete with a radiolabeled ligand, such as [³H]muscimol, for the GABAᴀ receptor binding site.[1][6]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Imidazoleacetic acid) for the GABAᴀ receptor.

Materials:

-

Rat brain membranes (prepared as described below)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol)

-

Non-specific binding control: 10 mM GABA

-

Test compound (Imidazoleacetic acid) at various concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet in deionized water and homogenize.

-

Centrifuge again at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet by resuspending in binding buffer and centrifuging three more times.

-

The final pellet is resuspended in binding buffer and can be stored at -70°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 5 nM [³H]muscimol and binding buffer.

-

Non-specific Binding: 5 nM [³H]muscimol and 10 mM GABA.

-

Competition: 5 nM [³H]muscimol and varying concentrations of Imidazoleacetic acid.

-

-

Add 0.1-0.2 mg of the prepared membrane protein to each well.

-

Incubate at 4°C for 45 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

Electrophysiological Recording of GABA-Evoked Currents

This protocol describes the use of two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes to characterize the functional properties of GABAᴀ receptor agonists.[7]

Objective: To measure the current evoked by Imidazoleacetic acid at GABAᴀ receptors and determine its EC₅₀.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABAᴀ receptor subunits (e.g., α1, β2, γ2)

-

Recording chamber

-

Two-electrode voltage-clamp amplifier

-

Microelectrodes (filled with 3 M KCl)

-

Recording solution (e.g., ND96)

-

GABA and Imidazoleacetic acid solutions at various concentrations

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABAᴀ receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA or Imidazoleacetic acid at increasing concentrations via the perfusion system.

-

Record the inward current elicited by the agonist application.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each agonist concentration.

-

Normalize the current responses to the maximum response.

-

Plot the normalized current against the logarithm of the agonist concentration.

-

Fit the data to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

-

Workflow for electrophysiological recording in Xenopus oocytes.

GABAergic Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its effects are predominantly mediated by GABAᴀ receptors, which are ligand-gated ion channels.

Simplified GABAergic signaling pathway.

Conclusion

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. researchgate.net [researchgate.net]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Metabolic Pathway of Histamine to 1-Methylimidazoleacetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine (B1213489), a critical biogenic amine, plays a pivotal role in a wide array of physiological processes, including allergic responses, gastric acid secretion, and neurotransmission.[1][2] Its biological activity is tightly regulated through metabolic inactivation. One of the principal pathways for histamine catabolism, particularly within the central nervous system, involves its conversion to the stable, excretable metabolite, 1-Methylimidazoleacetic acid (MIMA), also known as tele-methylimidazoleacetic acid (t-MIAA).[3][4][5] This pathway is a two-step enzymatic process initiated by methylation via Histamine N-methyltransferase (HNMT), followed by oxidation mediated predominantly by Monoamine Oxidase B (MAO-B).[6][7] Understanding the intricacies of this metabolic route, including its enzymatic kinetics and regulatory mechanisms, is crucial for researchers in pharmacology and drug development, as modulation of this pathway can significantly impact histamine levels and its downstream effects. This guide provides a detailed overview of the core pathway, quantitative enzymatic data, and standardized experimental protocols for its investigation.

The Core Metabolic Pathway

The transformation of histamine to this compound is a sequential enzymatic cascade. In mammals, histamine metabolism proceeds via two main routes: oxidative deamination by diamine oxidase (DAO) and Nτ-methylation by HNMT.[8][9] The HNMT pathway is the sole mechanism for histamine inactivation in the mammalian brain, as DAO is not significantly expressed in the central nervous system.[8][9]

-

Step 1: Methylation of Histamine by HNMT The pathway begins with the cytosolic enzyme Histamine N-methyltransferase (EC 2.1.1.8), which catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the imidazole (B134444) ring of histamine.[6][8] This reaction yields Nτ-methylhistamine (also known as 1-methylhistamine) and S-adenosyl-L-homocysteine.[8][10]

-

Step 2: Oxidative Deamination of Nτ-methylhistamine by MAO-B The resulting Nτ-methylhistamine is a substrate for the mitochondrial enzyme Monoamine Oxidase B (MAO-B, EC 1.4.3.4). MAO-B catalyzes the oxidative deamination of Nτ-methylhistamine to form an unstable intermediate, methylimidazole acetaldehyde (B116499).[7][10] While DAO can also process Nτ-methylhistamine, MAO-B is the key enzyme in this step, especially in the brain.[6]

-

Step 3: Oxidation to this compound by ALDH The final step involves the rapid oxidation of methylimidazole acetaldehyde by Aldehyde Dehydrogenase (ALDH) to the stable and primary urinary metabolite, this compound.[5] This end-product is then excreted in the urine, and its quantification serves as a reliable biomarker for systemic histamine turnover.[5][11]

Quantitative Data Summary

The efficiency of the histamine metabolism pathway is determined by the kinetic properties of its core enzymes, HNMT and MAO-B. Genetic polymorphisms can significantly alter these properties, leading to variations in histamine levels among individuals.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Species/System | K_m (µM) | K_i (µM) | Notes |

| HNMT | Histamine | Mouse (Kidney) | 26 | - | - |

| S-adenosyl-L-methionine | Mouse (Kidney) | 1.7 | - | - | |

| Histamine | Rat | ~10 | - | Substrate inhibition observed at 30-60 µM. | |

| Amodiaquine | Mouse (Kidney) | - | 1.67 (IC₅₀) | A known inhibitor of HNMT.[12] | |

| S-adenosyl-L-homocysteine | Mouse (Kidney) | - | 11.8 (IC₅₀) | Product inhibition.[12] | |

| MAO-B | Nτ-methylhistamine vs. Histamine | In vitro | - | - | Oxidation of Nτ-methylhistamine is ~10 times faster than for histamine.[7][13] |

Table 2: Impact of Genetic Polymorphisms on HNMT Activity

| Polymorphism | Gene Location | Effect on Enzyme | Clinical Relevance |

| C314T (Thr105Ile) | Exon 4 | Decreased enzymatic activity and thermal stability.[8] | Associated with variations in histamine metabolism and potential links to neurological disorders.[8] |

| A939G | 3' Untranslated Region | Increased mRNA stability, leading to higher protein levels and enhanced enzymatic activity.[8] | Linked to conditions such as myasthenia gravis and ADHD.[8] |

Experimental Protocols

Accurate assessment of the histamine metabolic pathway requires robust methodologies for measuring enzyme activity and quantifying metabolites.

Protocol: Fluorometric Assay for MAO-B Activity

This protocol provides a method for determining MAO-B activity in tissue homogenates or cell lysates based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction.[14][15]

Materials:

-

Recombinant human MAO-B or tissue/cell supernatant

-

MAO-B substrate (e.g., Tyramine)

-

Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

MAO-A specific inhibitor (Clorgyline)

-

MAO-B specific inhibitor (Selegiline, as a positive control inhibitor)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold MAO Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant containing the mitochondrial fraction.[15]

-

Reaction Setup: In a 96-well plate, prepare wells for:

-

Total MAO activity: Add sample supernatant.

-

MAO-B activity: Add sample supernatant and the MAO-A inhibitor, Clorgyline, to selectively inhibit MAO-A.

-

Background Control: Prepare parallel sample wells without the MAO substrate.

-

Positive Control: Use a known MAO-B inhibitor like Selegiline.

-

-

Pre-incubation: Adjust the volume in all wells to 50 µL with MAO Assay Buffer. Pre-incubate the plate at 37°C for 10-15 minutes. This allows the specific inhibitors to act.[14]

-

Reaction Initiation: Prepare a Substrate Working Solution containing the MAO substrate, fluorescent probe, and HRP in Assay Buffer. Initiate the reaction by adding 50 µL of this solution to each well.[15]

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence increase (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, protected from light.[14][15]

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). MAO-B activity is determined by subtracting the activity measured in the presence of a specific MAO-B inhibitor from the activity measured in the presence of the MAO-A inhibitor.

Protocol Outline: Quantification of Histamine Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of histamine, Nτ-methylhistamine, and this compound in biological matrices like urine and plasma.[16][17]

Procedure Outline:

-

Sample Preparation:

-

Urine samples often require only a simple dilution with an organic solvent like acetonitrile (B52724) to precipitate proteins.[17]

-

Plasma may require solid-phase extraction (SPE) to remove interfering substances.[18]

-

An isotopically labeled internal standard for each analyte should be added prior to preparation to account for matrix effects and procedural losses.

-

-

Chromatographic Separation:

-

Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) due to the polar nature of the analytes.[17]

-

A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is employed.

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations prepared in a similar matrix.

-

The concentration of each metabolite in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Conclusion

The metabolic conversion of histamine to this compound via the HNMT and MAO-B enzymatic cascade is a fundamental pathway for regulating histamine's biological effects, especially within the central nervous system. For researchers and drug development professionals, a thorough understanding of this pathway's components, kinetics, and regulatory factors is essential. The development of HNMT or MAO-B inhibitors, for instance, requires precise knowledge of their effects on histamine metabolism to predict therapeutic outcomes and potential side effects. The protocols and data presented in this guide offer a foundational framework for investigating this critical metabolic route and its implications in health and disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. metabolon.com [metabolon.com]

- 3. This compound | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]

- 6. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. HNMT histamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 1-Methylhistamine (HMDB0000898) [hmdb.ca]

- 11. caymanchem.com [caymanchem.com]

- 12. Mouse kidney histamine N-methyltransferase: assay conditions, biochemical properties and strain variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. abcam.cn [abcam.cn]

- 16. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Function of 1-Methylimidazoleacetic Acid in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazoleacetic acid (1-MIAA) is a significant metabolite in the brain, primarily known for its role in the catabolism of histamine (B1213489). This technical guide provides a comprehensive overview of the biological functions of the two main isomers of 1-MIAA, tele-1-methylimidazoleacetic acid (t-MIAA) and pros-1-methylimidazoleacetic acid (p-MIAA). t-MIAA is a major product of histamine metabolism in the central nervous system, serving as a reliable marker for histaminergic neuron activity. In contrast, p-MIAA is not a metabolite of histamine, and its origins and functions are less understood. This document details the metabolic pathways, presents quantitative data on the distribution of these isomers in the brain, outlines key experimental protocols for their study, and illustrates the involved signaling pathways. The intricate relationship between the histaminergic and GABAergic systems, mediated in part by histamine metabolites, is also explored, providing critical insights for research and therapeutic development.

Introduction

This compound (1-MIAA) exists in the brain as two primary isomers: tele-1-methylimidazoleacetic acid (t-MIAA or 1-methyl-4-imidazoleacetic acid) and pros-1-methylimidazoleacetic acid (p-MIAA or 1-methyl-5-imidazoleacetic acid). Their significance in neurobiology stems from their relationship with the neurotransmitter histamine. t-MIAA is the terminal metabolite of histamine in the brain, making its concentration a valuable indicator of histaminergic system activity[1][2]. p-MIAA, while present in the brain, does not originate from histamine metabolism, suggesting an independent biochemical pathway and potentially distinct physiological roles[3][4]. Understanding the biological functions of these molecules is crucial for elucidating the complex interplay of neurotransmitter systems and for the development of novel therapeutics targeting neurological and psychiatric disorders.

Metabolic Pathways

The metabolism of histamine in the brain is a critical process for terminating its neurotransmitter action. The primary pathway involves methylation and subsequent oxidation, leading to the formation of t-MIAA.

Formation of tele-1-Methylimidazoleacetic Acid (t-MIAA)

The synthesis of t-MIAA from histamine is a two-step enzymatic process:

-

Methylation of Histamine: Histamine is first methylated by the enzyme Histamine N-Methyltransferase (HMT) to form tele-methylhistamine (t-MH).

-

Oxidation of tele-Methylhistamine: t-MH is then oxidized by Monoamine Oxidase B (MAO-B) to produce t-MIAA[5].

This pathway is the principal route for histamine inactivation in the mammalian brain.

The Alternative Pathway: Formation of Imidazoleacetic Acid (IAA)

Under conditions where HMT is inhibited, histamine can be metabolized via an alternative pathway involving oxidative deamination by diamine oxidase (DAO) to form imidazoleacetic acid (IAA)[6]. IAA is a known agonist of the GABAA receptor, thus linking the histaminergic and GABAergic systems[6].

Origin of pros-1-Methylimidazoleacetic Acid (p-MIAA)

The metabolic origin of p-MIAA in the brain is not fully elucidated. Studies have shown that its levels are not affected by the inhibition of histamine synthesis, indicating that it is not a metabolite of histamine[3][6]. It is hypothesized to be formed from the methylation of a different precursor molecule.

Quantitative Data

The concentrations of t-MIAA and p-MIAA vary across different brain regions, reflecting the distribution and activity of the enzymes involved in their metabolism.

| Brain Region | t-MIAA Concentration (nmol/g) in Rat |

| Hypothalamus | 2.21 |

| Caudate Nucleus | 1.29 |

| Frontal Cortex | 0.88 |

| Thalamus | 0.86 |

| Hippocampus | 0.58 |

| Midbrain | 0.53 |

| Medulla-Pons | 0.20 |

| Cerebellum | 0.15 |

| Data from Hough and Green (1984)[2] |

| Species/Strain | Brain Region | t-MIAA Concentration (nmol/g) |

| Mouse (CBA/J) | Whole Brain | 3.2 |

| Mouse (C57BL/6J) | Whole Brain | 1.7 |

| Rat (Sprague-Dawley) | Cerebrum | 1.2 |

| Rat (Sprague-Dawley) | Cerebellum | 0.24 |

| Data from Swahn and Jonsson (1984) |

| Brain Region | p-MIAA Concentration (pmol/g) in Rat |

| Hypothalamus | 145.4 ± 14.9 |

| Septum | 129.8 ± 12.1 |

| Striatum | 118.8 ± 10.9 |

| Midbrain | 114.7 ± 11.2 |

| Hippocampus | 108.9 ± 9.8 |

| Cortex | 100.2 ± 8.7 |

| Medulla-Pons | 86.9 ± 7.6 |

| Cerebellum | 84.5 ± 6.9 |

| Data from Prell et al. (1989)[3] |

Biological Functions and Interactions

t-MIAA as a Marker of Histaminergic Activity

The primary established function of t-MIAA in the brain is as a reliable biomarker for the turnover of histamine. Its levels in cerebrospinal fluid (CSF) are used to infer the activity of histaminergic neurons in both preclinical and clinical studies[4].

Interaction with the GABAergic System

While direct interaction of t-MIAA with GABA receptors has not been extensively documented, the metabolic pathway of its precursor, histamine, is closely linked to the GABAergic system. Inhibition of HMT shunts histamine metabolism towards the production of IAA, a potent GABAA receptor agonist[6]. This provides an indirect mechanism by which modulation of histamine metabolism can influence GABAergic neurotransmission.

Potential Neuroactivity of p-MIAA

The biological function of p-MIAA remains largely unknown. Its independent metabolic pathway from histamine suggests it may have unique roles in the brain. Further research is needed to elucidate its potential interactions with neuronal receptors and signaling pathways.

Experimental Protocols

Measurement of t-MIAA and p-MIAA in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the methodology described by Hough and Green (1984) and Prell et al. (1989)[2][3].

-

Tissue Homogenization:

-

Dissect brain regions of interest on a cold plate.

-

Homogenize the tissue in 10 volumes of ice-cold 0.4 N perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction:

-

Adjust the pH of the supernatant to 7.0 with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Apply the supernatant to a Dowex 50W (H+ form) column.

-

Wash the column with deionized water.

-

Elute the compounds with 3 N ammonium (B1175870) hydroxide.

-

Lyophilize the eluate.

-

-

Derivatization:

-

Reconstitute the dried eluate in a mixture of acetonitrile (B52724) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 80°C for 30 minutes to form the trimethylsilyl (B98337) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5).

-

Use a temperature program to separate the compounds.

-

Detect the compounds using a mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the derivatized t-MIAA and p-MIAA.

-

Quantify the compounds by comparing the peak areas to those of known standards.

-

In Vivo Inhibition of Histamine N-Methyltransferase (HMT)

This protocol is based on studies investigating the effects of HMT inhibitors on histamine metabolism[7].

-

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

Drug Administration:

-

Dissolve the HMT inhibitor (e.g., metoprine) in saline.

-

Administer the inhibitor via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

-

Administer a control group with saline only.

-

-

Tissue Collection:

-

At a specified time point after injection (e.g., 2 hours), euthanize the animals by decapitation.

-

Rapidly dissect the brain and specific brain regions on a cold plate.

-

Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

-

-

Analysis:

-

Measure the levels of histamine, t-MH, t-MIAA, and IAA in the brain tissue using appropriate analytical methods such as GC-MS or HPLC with fluorescence detection.

-

Signaling Pathways and Logical Relationships

Histamine Metabolism Pathway

Caption: Metabolic pathway of histamine in the brain.

Experimental Workflow for Studying HMT Inhibition

Caption: Experimental workflow for HMT inhibition studies.

Relationship between Histaminergic and GABAergic Systems

Caption: Interaction of histamine metabolism with the GABAergic system.

Conclusion and Future Directions

This compound, particularly the tele-isomer, is a pivotal molecule in understanding the dynamics of the brain's histaminergic system. Its role as a stable and major metabolite of histamine makes it an invaluable tool for researchers and clinicians. The established link between histamine metabolism and the GABAergic system, via the formation of IAA, opens up new avenues for exploring the integrated regulation of neuronal activity.

Future research should focus on several key areas:

-

Elucidating the direct biological effects of t-MIAA and p-MIAA: It is crucial to determine if these molecules have any direct pharmacological activity on neuronal receptors or signaling pathways, independent of their role as metabolites.

-

Identifying the metabolic pathway of p-MIAA: Uncovering the origin of p-MIAA will be essential for understanding its physiological significance.

-

Developing more specific pharmacological tools: The availability of more selective inhibitors for the enzymes involved in histamine metabolism will aid in dissecting the precise roles of each metabolite.

A deeper understanding of the biological functions of 1-MIAA and its related compounds will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric conditions where the histaminergic and GABAergic systems are implicated.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regional distribution of the histamine metabolite, tele-methylimidazoleacetic acid, in rat brain: effects of pargyline and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Disposition of histamine, its metabolites, and pros-methylimidazoleacetic acid in brain regions of rats chronically infused with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

1-Methylimidazoleacetic Acid: A Core Biomarker for Histamine Turnover

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Histamine (B1213489) is a critical biogenic amine involved in a wide array of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[1][2][3] Accurate assessment of systemic histamine release is crucial in clinical research and drug development, particularly for evaluating drug-induced anaphylactoid reactions.[4][5] Direct measurement of histamine is often unreliable due to its very short biological half-life. This guide details the scientific basis and practical application of using 1-methylimidazoleacetic acid (MIAA), the major and most stable urinary metabolite of histamine, as a robust and noninvasive biomarker for total histamine turnover.[4][5][6]

The Biochemical Pathway of Histamine Metabolism

The primary route for histamine inactivation in most tissues involves a two-step enzymatic process that converts it into the stable end-product, this compound (specifically, tele-methylimidazoleacetic acid or t-MIAA).[6] This pathway is the main reason MIAA serves as a reliable indicator of systemic histamine release.

-

Methylation by HNMT: Histamine is first methylated by the enzyme Histamine-N-methyltransferase (HMT) , using S-adenosyl-L-methionine as a methyl donor. This reaction produces tele-methylhistamine (t-MH).[1][6][7]

-

Oxidation by MAO-B: Subsequently, t-MH is oxidized by Monoamine Oxidase B (MAO-B) into an aldehyde intermediate.[1][6][7]

-

Final Conversion by ALDH: This intermediate is rapidly converted to tele-methylimidazoleacetic acid (t-MIAA) by Aldehyde Dehydrogenase (ALDH) .[1][8]

Up to 80% of histamine metabolized in the body is excreted in the urine as MIAA, making its quantification a direct reflection of histamine turnover.[6] An alternative, less predominant pathway involves oxidative deamination by Diamine Oxidase (DAO), which produces imidazoleacetic acid (IAA).[2][7][8]

Clinical Utility and Data

Urinary MIAA is a superior biomarker to plasma histamine because it provides a noninvasive, more reliable, and time-integrated measure of histamine release.[4] Its clinical utility is well-established in diagnosing and monitoring conditions associated with excessive histamine production.

Clinical Applications:

-

Systemic Mastocytosis: Elevated urinary MIAA is a primary diagnostic marker.[9][10][11] All patients with systemic mastocytosis were found to excrete abnormal amounts of MIAA (defined as >4.1 mg/24 h).[12]

-

Anaphylaxis and Allergic Reactions: MIAA levels can be used to monitor histamine release following anaphylactoid events.[4][13]

-

Histamine Intolerance: The measurement of urinary histamine metabolites is a key tool in the diagnosis of this condition.[2]

-

Other Inflammatory Conditions: Increased MIAA excretion has been observed in patients with chronic urticaria, atopic dermatitis, and asthma.[14]

The following tables summarize key quantitative data for MIAA from published literature.

Table 1: Reference Ranges for Urinary this compound (MIAA)

| Population | Matrix | Value | Citation |

|---|---|---|---|

| Healthy Adults (n=20) | 24-hour Urine | 8.3 - 18.5 µmol/24h | [13] |

| Healthy Females | Spot Urine | 3.0 µmol/mmol creatinine (B1669602) (Median) | [4][5] |

| Healthy Males | Spot Urine | 2.1 µmol/mmol creatinine (Median) | [4][5] |

| Healthy Volunteers | Spot Urine | 21.3 µmol/L |[11] |

Table 2: MIAA Levels in Pathological Conditions

| Condition | Matrix | Value | Citation |

|---|---|---|---|

| Systemic Mastocytosis | 24-hour Urine | > 4.1 mg/24h | [12] |

| Mastocytosis (Pathological) | Spot Urine | 113 µmol/L |[11] |

Experimental Protocols for MIAA Quantification

The gold standard for the accurate and precise quantification of MIAA in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

-

Matrix: Urine is the preferred matrix for its non-invasive collection and the stability of MIAA.[4][5] Plasma can also be analyzed.[15][16]

-

Preparation: For many HPLC-based methods, sample handling is minimal, requiring only centrifugation and dilution prior to analysis.[14] Older or different methodologies may require more extensive cleanup, such as ion-exchange chromatography or chemical derivatization.[11][13][15]

A robust LC-MS/MS method is essential for distinguishing tele-MIAA from its structural isomer, pi-MIAA, which is not fully understood in its origin but is also excreted in urine.[4][5]

-

Chromatography:

-

Technique: Reversed-phase ion-pair High-Performance Liquid Chromatography (HPLC) is highly effective.[4][14]

-

Ion-Pairing Reagent: A method utilizing 0.5 mM tridecafluoroheptanoic acid has demonstrated high repeatability and successful baseline separation of MIAA isomers.[4]

-

Column: A C18 column is typically used.

-

Elution: A gradient elution is employed to achieve separation.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.[4][17]

-

Detection: Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode provides the necessary selectivity and sensitivity for quantification.[17] This involves monitoring a specific precursor ion to product ion transition for MIAA and its internal standard.

-

Table 3: Example LC-MS/MS Method Performance Characteristics

| Parameter | Value | Citation |

|---|---|---|

| Linear Concentration Range | 22–1,111 ng/mL | [4] |

| Inter-Run Precision (%CV) | 8.4% | [4] |

| Intra-Run Precision (%CV) | 4.3% | [4] |

| Method Accuracy | -16.2% to 8.0% |[4] |

Conclusion

This compound is an indispensable biomarker for the reliable and non-invasive assessment of systemic histamine turnover. Its stability and status as the primary end-product of histamine metabolism make it superior to direct histamine measurements for clinical and pharmaceutical research.[4][6] The well-established analytical methodologies, particularly LC-MS/MS, provide the accuracy and precision required for its use in diagnosing conditions like systemic mastocytosis and for safety monitoring in drug development programs.[4][9]

References

- 1. Histamine Synthesis and Metabolism [sigmaaldrich.com]

- 2. Histamine Metabolites, Urine - Preventive Tests | Diagnostiki Athinon [athenslab.gr]

- 3. m.youtube.com [m.youtube.com]

- 4. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]

- 7. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination of 1-methylhistamine and this compound in human urine as a tool for the diagnosis of mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased urinary methylimidazoleacetic acid (MelmAA) as an indicator of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay for N tau-methylimidazoleacetic acid, a major metabolite of histamine, in urine and plasma using capillary column gas chromatography-negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Methylimidazoleacetic Acid in Allergic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic reactions are complex immunological events driven by the release of potent mediators, with histamine (B1213489) being a central player. The quantification of histamine and its metabolites is crucial for diagnosing and monitoring allergic conditions, particularly systemic mastocytosis and anaphylaxis. This technical guide provides an in-depth examination of 1-methylimidazoleacetic acid (MIAA), the major urinary metabolite of histamine. Contrary to implying an active role in the allergic cascade, current scientific evidence establishes MIAA primarily as a stable and reliable biomarker of systemic histamine release. This document will detail the metabolic pathway of histamine to MIAA, present quantitative data on its levels in health and disease, provide comprehensive experimental protocols for its measurement, and illustrate the key signaling pathways of its parent compound, histamine.

Introduction: Histamine Metabolism and the Formation of this compound

Histamine, a biogenic amine stored in the granules of mast cells and basophils, is a key mediator of type 1 hypersensitivity reactions.[1] Upon allergen-induced cross-linking of immunoglobulin E (IgE) on the surface of these cells, histamine is released and exerts its effects by binding to one of four G-protein coupled receptors (H1, H2, H3, and H4).[2][3] The physiological effects are transient due to rapid metabolism.

The primary pathway for histamine metabolism in mammals involves methylation by histamine-N-methyltransferase (HNT) to form tele-methylhistamine (t-MH).[2] Subsequently, monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) oxidize t-MH to its final, stable metabolite, 1-methyl-4-imidazoleacetic acid (tele-MIAA or t-MIAA).[2][4] This metabolite is then excreted in the urine.[4] Because of its stability and longer half-life compared to histamine, urinary t-MIAA serves as a more reliable indicator of systemic histamine turnover.[5]

Quantitative Analysis of this compound

The concentration of MIAA in biological fluids, particularly urine, is a critical diagnostic marker. Its levels are significantly elevated in conditions characterized by excessive mast cell activation, such as systemic mastocytosis.[6][7]

Table 1: Urinary Concentrations of this compound (MIAA) in Healthy and Diseased States

| Population | Condition | MIAA Concentration | Reference |

| Healthy Volunteers | Normal | 21.3 µmol/L | [4] |

| Healthy Volunteers (n=20) | Normal | 8.3 - 18.5 µmol/24h | [8] |

| Healthy Controls | Normal | 0.72 - 2.34 mg/24h | [9] |

| Healthy Females | Normal | Median: 3.0 µmol/mmol creatinine (B1669602) | [2] |

| Healthy Males | Normal | Median: 2.1 µmol/mmol creatinine | [2] |

| Patients with Systemic Mastocytosis | Pathological | > 4.1 mg/24h (most > 8.0 mg/24h) | [6] |

| Patients with Systemic Mastocytosis | Pathological | 113 µmol/L | [4] |

| Patient with Anaphylactoid Reaction | Pathological | Highly elevated | [8] |

| Patients with Interstitial Cystitis | Pathological | Median: 3.34 mg/24h | [9] |

Note: Conversion factors may be required for direct comparison between different units.

Table 2: Plasma Concentrations of Nτ-methylimidazoleacetic acid (t-MIAA)

| Population | t-MIAA Concentration (mean +/- S.E.) | Reference |

| Human | 84.57 +/- 13.64 pmol/mL | [10] |

Note: Data on plasma MIAA concentrations in allergic versus non-allergic individuals is limited.

Experimental Protocols for MIAA Quantification

Accurate and sensitive quantification of MIAA is essential for its clinical utility. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.

Quantification of Urinary MIAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity.

3.1.1. Sample Preparation

-

Collect a 24-hour urine specimen without preservatives.

-

Centrifuge an aliquot of the urine sample at 14,000 x g for 10 minutes to remove particulate matter.

-

To 200 µL of the supernatant, add 200 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and dry it under a vacuum.

-

Reconstitute the dried extract in 200 µL of 2% acetonitrile in water (or the initial mobile phase).

-

The sample is now ready for injection into the LC-MS/MS system.

3.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Waters HSS C18, 3.0 x 100 mm, 1.7 µm) is commonly used.[11]

-

Mobile Phase A: 0.1% formic acid in water.[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

-

Gradient Elution: A typical gradient might be: 0-2 min, 2% B; 2-5 min, 2-55% B; 5-15 min, 55-100% B; 15-20 min, 100% B; 20-20.1 min, 100-2% B; 20.1-29 min, 2% B.[12]

-

Flow Rate: 0.5 mL/min.[11]

-

Column Temperature: 50°C.[11]

-

Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific parent-to-daughter ion transition for MIAA and an internal standard.

3.1.3. Data Analysis

-

Construct a calibration curve using standards of known MIAA concentrations.

-

Quantify the MIAA concentration in the urine samples by comparing their peak areas to the calibration curve.

-

Normalize the MIAA concentration to the creatinine concentration in the urine sample to account for variations in urine dilution.

Quantification of Urinary MIAA by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is less expensive than LC-MS/MS and suitable for clinical laboratories.[13]

3.2.1. Sample Preparation

-

Centrifuge the urine sample.

-

Dilute the supernatant with the mobile phase.[14]

-

For increased purity, an optional esterification and column chromatography step can be included.[13]

-

Convert the acids to their isopropyl esters.

-

Extract the esters at pH 6.0-6.5.

-

Perform separation on a small cellulose (B213188) phosphate (B84403) column.[13]

-

3.2.2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column.[13]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of sodium dodecyl sulfate (B86663) (SDS) at pH 3.5 mixed with acetonitrile (65:35 v/v).[13]

-

Detection: UV detection at a wavelength appropriate for MIAA.

-

Internal Standard: tele-ethylimidazoleacetic acid can be used as an internal standard.[13]

3.2.3. Data Analysis

-

Similar to the LC-MS/MS method, create a calibration curve and quantify MIAA based on peak areas.

-

The same HPLC system can be used to determine the creatinine concentration for normalization.[13]

Signaling Pathways and Experimental Workflows

While MIAA itself is not known to be biologically active in allergic responses, understanding the signaling pathways of its precursor, histamine, is crucial for context.

Histamine Metabolism Pathway

The following diagram illustrates the enzymatic conversion of histamine to this compound.

Histamine H1 Receptor Signaling Pathway

The pro-inflammatory effects of histamine in allergic reactions are primarily mediated by the H1 receptor, which is coupled to the Gq/11 family of G-proteins.[3][14]

Experimental Workflow for MIAA Quantification

The following diagram outlines the general workflow for the analysis of MIAA in urine samples.

Conclusion

This compound is not an active mediator in the pathophysiology of allergic reactions. Instead, its role is that of a crucial biomarker. As the stable, primary metabolite of histamine, urinary MIAA levels provide a reliable and non-invasive measure of systemic histamine release. The significant elevation of MIAA in conditions like mastocytosis underscores its diagnostic value. The detailed experimental protocols provided herein, utilizing LC-MS/MS and HPLC, offer robust methods for its quantification in a research and clinical setting. Understanding the relationship between histamine, its signaling pathways, and its ultimate metabolic fate in the form of MIAA is essential for advancing the diagnosis and management of allergic diseases.

References

- 1. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Exploring Long Non-Coding RNAs Associated with IP3/DAG Signaling Pathway as Potential Biomarkers Involved in Mast Cell Degranulation in Chronic Spontaneous Urticaria with 2-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 13. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. proteopedia.org [proteopedia.org]

An In-Depth Technical Guide to 1-Methylimidazoleacetic Acid in Neuroscience and Neurotransmission Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazoleacetic acid (MIAA), a primary metabolite of histamine (B1213489) in the central nervous system, is emerging as a significant molecule of interest in neuroscience. Beyond its role as a biomarker for histamine turnover, MIAA exhibits notable activity as a gamma-aminobutyric acid (GABA) receptor agonist, positioning it at the crossroads of two major neurotransmitter systems. This technical guide provides a comprehensive overview of MIAA's role in neurotransmission, detailing its metabolic pathways, interaction with GABA receptors, and the experimental methodologies used to study its effects. Quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its function.

Introduction

This compound (MIAA), specifically the tele isomer (t-MIAA), is the main end-product of histamine metabolism in the mammalian brain. Histamine, a crucial neurotransmitter involved in arousal, cognition, and other physiological processes, is methylated by histamine N-methyltransferase (HNMT) to form tele-methylhistamine, which is subsequently oxidized by monoamine oxidase B (MAO-B) to yield t-MIAA. The quantification of MIAA in urine and cerebrospinal fluid serves as a reliable indicator of histamine turnover in the body.[1][2]

Recent research has unveiled a more direct role for MIAA in neurotransmission through its interaction with GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain. This dual identity as a metabolite and a neuromodulator makes MIAA a compelling subject for investigation in the context of neurological disorders and the development of novel therapeutics.

Histamine Metabolism and MIAA Formation

The metabolic pathway from histamine to MIAA is a critical process in regulating histamine levels in the brain.

Role in Neurotransmission: Interaction with GABA-A Receptors

MIAA has been identified as a GABA-A receptor agonist.[3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain. Upon activation, they allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

The interaction of MIAA with GABA-A receptors suggests a potential link between the histaminergic and GABAergic systems, where the metabolic byproduct of one system directly influences the other.

GABA-A Receptor Signaling Pathway

The activation of GABA-A receptors by an agonist like MIAA initiates a signaling cascade that culminates in the inhibition of neuronal firing.

Quantitative Data

While specific binding affinity (Ki) and efficacy (EC50/IC50) values for this compound at GABA-A receptors are not extensively documented in publicly available literature, the concentrations of MIAA in various biological samples have been quantified.

| Biological Matrix | Species | Concentration | Reference |

| Rat Brain (Cerebrum) | Sprague-Dawley Rat | 1.2 nmol/g | [4] |

| Rat Brain (Cerebellum) | Sprague-Dawley Rat | 0.24 nmol/g | [4] |

| Mouse Brain | Mouse (Strain dependent) | 1.7-3.2 nmol/g | [4] |

Experimental Protocols

Synthesis of 1-Methylimidazole-4-acetic acid

Note: This is a conceptual workflow. The specific reaction conditions, reagents, and purification methods would need to be optimized for the synthesis of 1-methylimidazole-4-acetic acid.

Quantification of MIAA in Biological Samples

A reversed-phase ion-pair HPLC method is commonly used for the quantitative determination of MIAA in urine.

-

Sample Preparation: Urine samples are centrifuged and diluted.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) with an ion-pairing agent and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV detection at a wavelength of 214 nm.[5]

-

GC-MS provides a highly sensitive and specific method for MIAA quantification in brain tissue and other biological fluids.

-

Sample Preparation and Derivatization:

-

Homogenize brain tissue in a suitable buffer.

-

Perform a solid-phase or liquid-liquid extraction to isolate MIAA.

-

Derivatize MIAA to a more volatile form, for example, by esterification (e.g., with butanol and BF3) followed by acylation.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for the separation of the derivatized MIAA.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized MIAA.

-

In Vivo Behavioral Studies

While specific behavioral studies focusing solely on this compound are limited in the literature, studies investigating the effects of imidazoleacetic acid (a related compound) have been conducted and can provide a framework for future research on MIAA.

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Administration: Intracerebroventricular (ICV) injection is often employed to bypass the blood-brain barrier and directly assess central effects.

-

Behavioral Tests:

-

Locomotor Activity: To assess sedative or stimulant effects.

-

Anxiety Models (e.g., Elevated Plus Maze): To evaluate anxiolytic or anxiogenic properties.

-

Cognitive Tasks (e.g., Morris Water Maze, Object Recognition Test): To investigate effects on learning and memory.

-

Future Directions and Drug Development Implications

The dual role of this compound as a histamine metabolite and a GABA-A receptor agonist opens up new avenues for research and drug development.

-

Therapeutic Potential: Targeting the synthesis or degradation of MIAA could offer a novel approach to modulating GABAergic tone in the brain. This could have implications for conditions characterized by an imbalance in excitation and inhibition, such as epilepsy and anxiety disorders.

-

Drug Design: MIAA can serve as a lead compound for the design of novel GABA-A receptor modulators with potentially unique pharmacological profiles.

-

Biomarker: Further validation of MIAA as a biomarker for histaminergic dysfunction in various neurological and psychiatric disorders is warranted.

Conclusion

This compound is a multifaceted molecule with a significant, though not yet fully elucidated, role in neuroscience. Its position at the intersection of the histaminergic and GABAergic systems makes it a compelling target for future research. The methodologies outlined in this guide provide a foundation for researchers to further explore the synthesis, quantification, and physiological effects of MIAA, ultimately contributing to a better understanding of its role in brain function and its potential as a therapeutic target.

References

- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Characterization of extracellular histamine in the striatum and bed nucleus of the stria terminalis of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The wake-promoting transmitter histamine preferentially enhances alpha-4 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1-Methylimidazoleacetic Acid in Human Plasma and Urine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylimidazoleacetic acid (1-MIAA), also known as tele-methylimidazoleacetic acid (tele-MIAA), is the major and stable metabolite of histamine (B1213489).[1][2] Its quantification in biological matrices, particularly urine, serves as a reliable and noninvasive method to monitor histamine turnover and release.[1][3] This is crucial in pharmaceutical research and clinical evaluations to assess the potential of new compounds to trigger histamine-related adverse events, such as anaphylactoid reactions.[3] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-MIAA in human plasma and urine.

Experimental Protocols

Materials and Reagents

-

Standards: this compound certified reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.

-